molecular formula C10H16O2 B15279941 (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone

Cat. No.: B15279941
M. Wt: 168.23 g/mol
InChI Key: DSGQUBLTBNJBLZ-WCBMZHEXSA-N
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Description

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone is a chiral organic compound with a unique structure that includes an allyl group, a hydroxyl group, and a methyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the Diels-Alder reaction followed by selective reduction and allylation can be used to introduce the allyl group and hydroxyl group in the desired positions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2R,3S)-2-Allyl-2-methylcyclohexanone, while reduction of the carbonyl group can produce (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanol .

Scientific Research Applications

(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone include:

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an allyl group and a hydroxyl group on the cyclohexanone ring. This unique combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3,8,11H,1,4-7H2,2H3/t8-,10+/m0/s1

InChI Key

DSGQUBLTBNJBLZ-WCBMZHEXSA-N

Isomeric SMILES

C[C@]1([C@H](CCCC1=O)O)CC=C

Canonical SMILES

CC1(C(CCCC1=O)O)CC=C

Origin of Product

United States

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